

# The Allosteric Activation Mechanism of UCL-TRO-1938: A Technical Guide

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## Compound of Interest

Compound Name: UCL-TRO-1938

Cat. No.: B15073916

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## Abstract

**UCL-TRO-1938** is a novel, cell-permeable small molecule that functions as a potent and selective allosteric activator of phosphoinositide 3-kinase alpha (PI3K $\alpha$ ). This document provides a comprehensive technical overview of the mechanism of action of **UCL-TRO-1938**, detailing its effects on the catalytic activity and conformation of PI3K $\alpha$ . It includes a summary of key quantitative data, detailed experimental protocols for the assays used to characterize this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to provide researchers and drug development professionals with the in-depth information necessary to understand and utilize **UCL-TRO-1938** as a chemical probe to investigate PI3K $\alpha$  signaling and as a potential therapeutic agent for conditions such as ischemic reperfusion injury and nerve damage.

## Core Mechanism of Action

**UCL-TRO-1938** is an allosteric activator of the PI3K $\alpha$  enzyme, a critical component of growth factor signaling pathways.<sup>[1][2][3]</sup> Unlike physiological activators that typically function by relieving the inhibitory effects of the p85 regulatory subunit, **UCL-TRO-1938** directly enhances the catalytic function of the p110 $\alpha$  catalytic subunit.<sup>[1][3]</sup> This activation is achieved through a unique mechanism that involves binding to a site distinct from the ATP-binding pocket, leading to both local and global conformational changes within the PI3K $\alpha$  heterodimer.<sup>[1][3]</sup>

The binding of **UCL-TRO-1938** enhances multiple steps of the PI3K $\alpha$  catalytic cycle.[\[1\]](#)[\[2\]](#)[\[3\]](#) Specifically, it has been shown to increase the catalytic rate (kcat) of the enzyme.[\[1\]](#) Additionally, at certain concentrations, it can slightly decrease the Michaelis constant (Km) for ATP, suggesting an increase in the enzyme's affinity for this co-substrate.[\[1\]](#) **UCL-TRO-1938** also promotes the association of PI3K $\alpha$  with lipid membranes, a crucial step for its activity on its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[\[1\]](#)[\[4\]](#)

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the conformational changes induced by **UCL-TRO-1938**.[\[3\]](#)[\[5\]](#) These studies have revealed alterations in regions of both the p110 $\alpha$  and p85 $\alpha$  subunits, indicating a widespread conformational rearrangement upon compound binding.[\[5\]](#) This allosteric modulation results in a transient but potent activation of PI3K $\alpha$  signaling in a variety of rodent and human cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of **UCL-TRO-1938** with PI3K $\alpha$  and its effects on cellular signaling.

Table 1: In Vitro Biochemical Parameters

Parameter	Value	Assay Method	Reference
EC50 (PI3K $\alpha$ activation)	~60 $\mu$ M	In Vitro Lipid Kinase Assay	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Kd (Binding Affinity to PI3K $\alpha$ )	36 $\pm$ 5 $\mu$ M	Surface Plasmon Resonance (SPR)	<a href="#">[1]</a> <a href="#">[6]</a>
Kd (Binding Affinity to PI3K $\alpha$ )	16 $\pm$ 2 $\mu$ M	Differential Scanning Fluorimetry (DSF)	<a href="#">[1]</a> <a href="#">[6]</a>

Table 2: Cellular Activity Parameters

Parameter	Value	Cell Type	Assay Method	Reference
EC50 (pAKT S473 Induction)	2-4 $\mu\text{M}$	Mouse Embryonic Fibroblasts (MEFs)	Western Blot	[6][7]
EC50 (PIP3 Production)	5 $\mu\text{M}$	Mouse Embryonic Fibroblasts (MEFs)	Mass Spectrometry	
EC50 (Metabolic Activity)	$\sim 0.5 \mu\text{M}$	PI3K $\alpha$ -WT MEFs	CellTiter-Glo	[7]

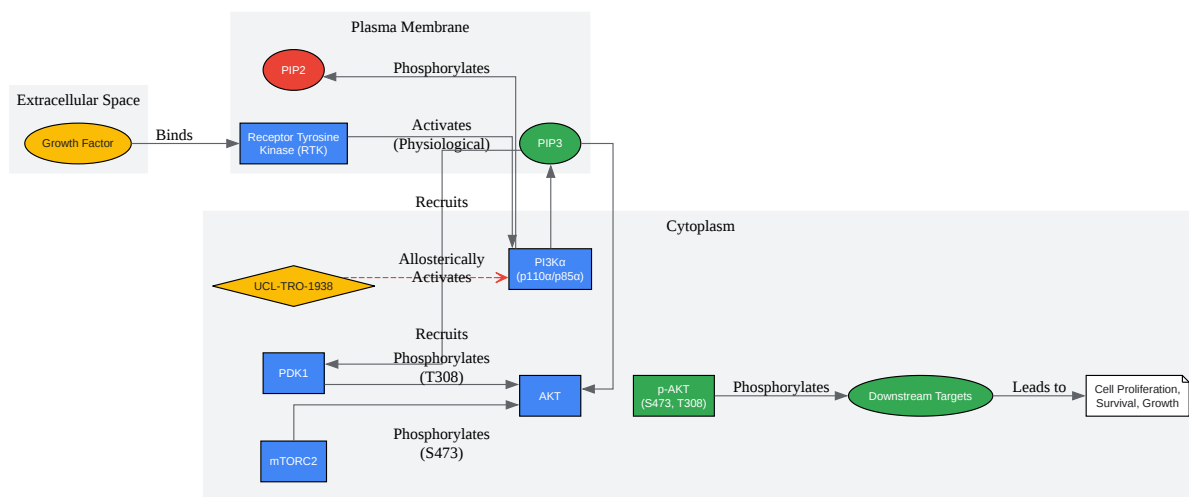
Table 3: Kinetic Parameters

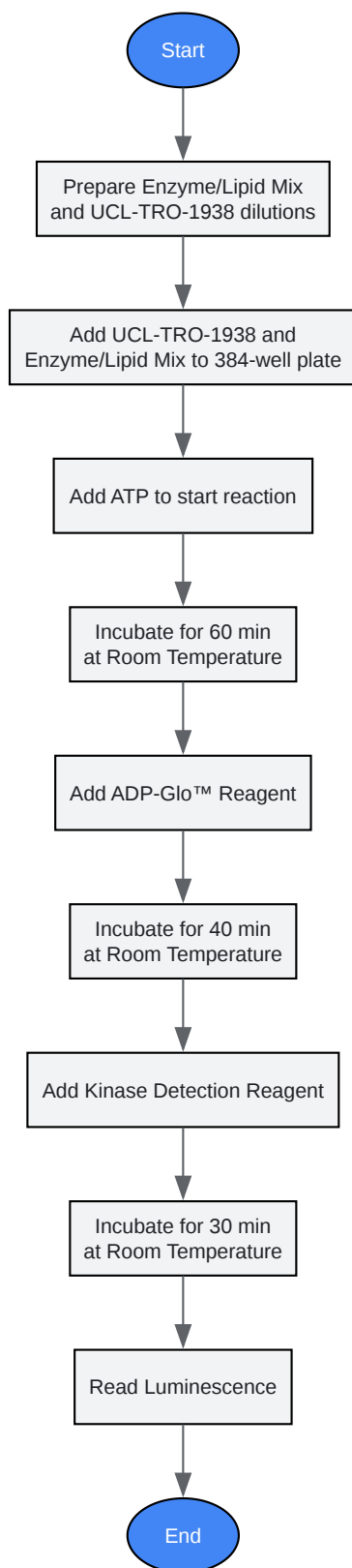
Condition	kcat ( $\text{s}^{-1}$ )	Km for ATP ( $\mu\text{M}$ )	Reference
Basal PI3K $\alpha$	$\sim 0.3$	$\sim 150$	[1]
+ 1 $\mu\text{M}$ UCL-TRO-1938	Increased	Slightly Decreased	[1]
+ 10 $\mu\text{M}$ UCL-TRO-1938	Increased	Slightly Decreased	[1]
+ 30 $\mu\text{M}$ UCL-TRO-1938	Increased	No significant change	[1]
+ pY Peptide	Increased	No significant change	[1]

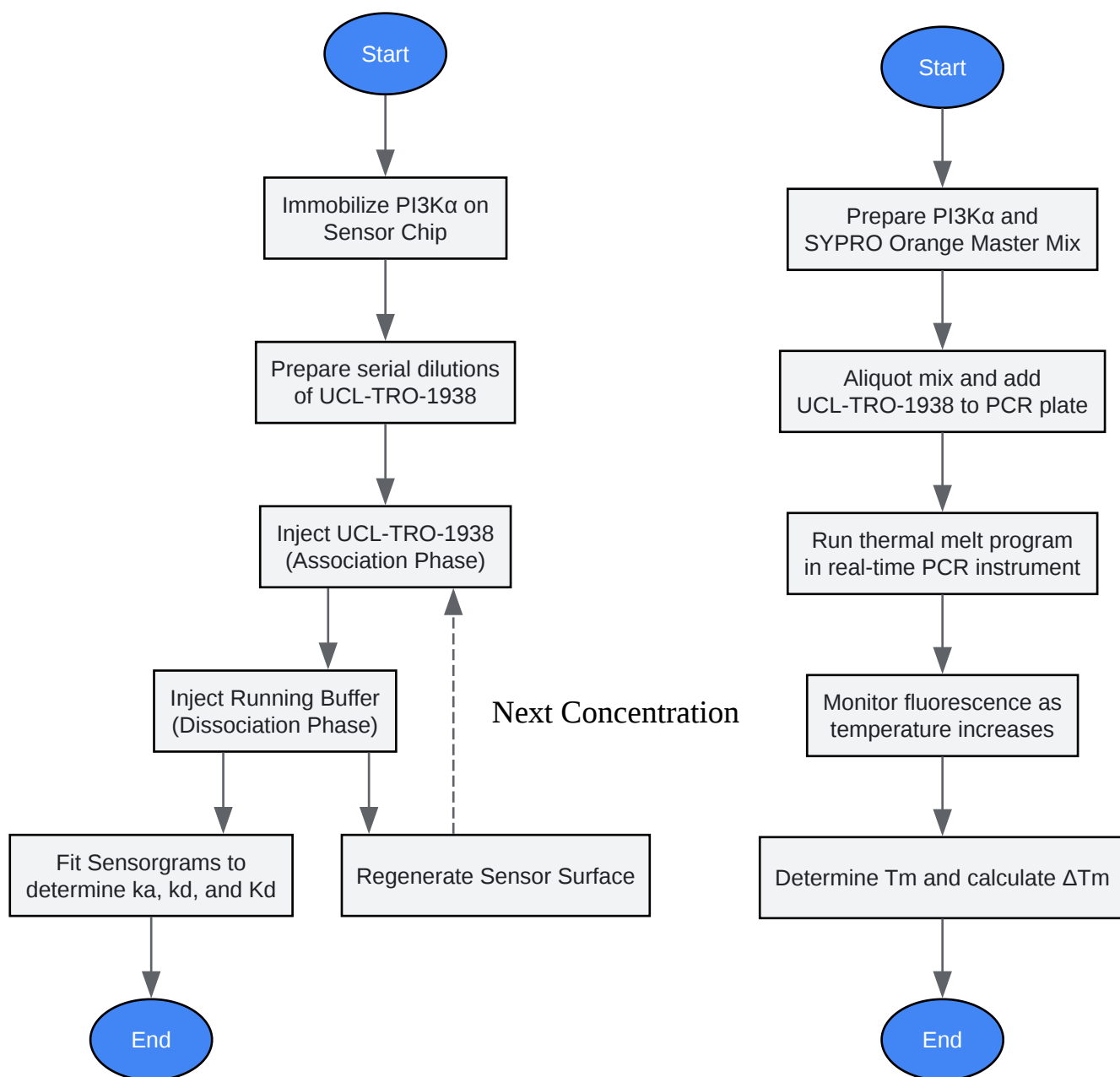
## Signaling Pathway

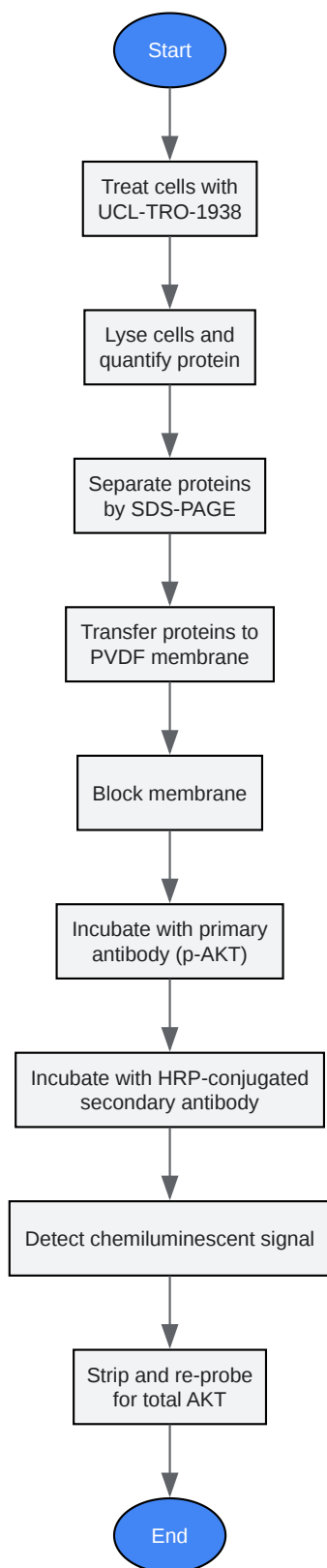
**UCL-TRO-1938** directly activates PI3K $\alpha$ , initiating a well-defined downstream signaling cascade. The activated PI3K $\alpha$  phosphorylates its primary substrate, PIP2, at the 3'-hydroxyl group of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT. This recruitment leads

to the phosphorylation and activation of AKT at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated AKT then phosphorylates a plethora of downstream substrates, leading to diverse cellular responses including cell proliferation, survival, and growth.









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## References

- 1. A small molecule PI3K $\alpha$  activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Alumnus finds new drug to repair damaged hearts | St Catharine's College, Cambridge [caths.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. UCL-TRO-1938 | PI3K $\alpha$  activator | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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